molecular formula C13H22N2O3 B2991115 N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide CAS No. 2199041-38-6

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide

Cat. No. B2991115
CAS RN: 2199041-38-6
M. Wt: 254.33
InChI Key: RZIFDZJRPNLICH-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide is a chemical compound that has gained considerable attention in scientific research. It is commonly known as PP2A inhibitor, which is an important enzyme involved in the regulation of cellular functions. PP2A plays a crucial role in various cellular signaling pathways, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide inhibits PP2A by binding to the catalytic subunit of the enzyme. This binding leads to the inhibition of the phosphatase activity of PP2A, which results in the activation of various signaling pathways. The activation of these pathways can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects
N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide has been shown to induce apoptosis in cancer cells. It also inhibits cell proliferation and migration in vitro. In vivo studies have shown that N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide can inhibit tumor growth and metastasis in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide in lab experiments is its specificity towards PP2A. This specificity allows researchers to study the effects of PP2A inhibition on various cellular functions. However, one of the limitations of using N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide is its potential toxicity. It has been shown to induce cell death in normal cells at high concentrations.

Future Directions

There are several future directions for the research on N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide. One of the areas of interest is the development of novel analogs with increased specificity and potency towards PP2A. Another area of interest is the investigation of the potential therapeutic applications of N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide in other diseases, such as neurodegenerative disorders. Additionally, the use of N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide in combination with other anticancer agents is also an area of interest.

Synthesis Methods

The synthesis of N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-(2-propylmorpholin-4-yl)propionic acid with acetylacetone in the presence of a catalyst. The reaction yields N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide, which can be further purified through column chromatography.

Scientific Research Applications

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit PP2A, which is overexpressed in various cancers, including breast, lung, and prostate cancer. Inhibition of PP2A leads to the activation of various signaling pathways, which can induce cell death and inhibit tumor growth. Therefore, N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide has been proposed as a potential anticancer agent.

properties

IUPAC Name

N-[3-oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-3-5-11-10-15(8-9-18-11)13(17)6-7-14-12(16)4-2/h4,11H,2-3,5-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFDZJRPNLICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCO1)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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